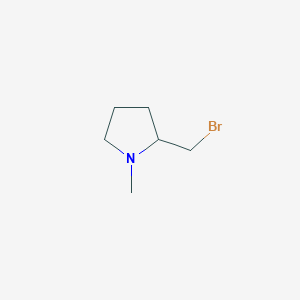

2-Bromomethyl-1-methyl-pyrrolidine

描述

Significance of Pyrrolidine (B122466) Frameworks in Advanced Organic Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of biologically active compounds and natural products. enamine.netnih.gov Its prevalence in over twenty FDA-approved drugs underscores its importance in medicinal chemistry. enamine.net The significance of the pyrrolidine framework stems from its distinct three-dimensional structure, which arises from the sp³-hybridized carbon atoms, and the presence of stereogenic centers that allow for the creation of diverse and complex molecular architectures. nih.govnih.gov This non-planar structure is crucial for molecular recognition and binding to biological targets. Furthermore, the pyrrolidine ring can be readily functionalized, providing a versatile scaffold for the development of new therapeutic agents and catalysts. enamine.netnih.govresearchgate.net

Role of Halomethylated Saturated Heterocycles as Versatile Reactive Intermediates

Halomethylated saturated heterocycles, such as 2-Bromomethyl-1-methyl-pyrrolidine, are highly valuable intermediates in organic synthesis. The presence of a halogen atom on a methyl group attached to the heterocyclic ring renders the carbon atom electrophilic and susceptible to nucleophilic attack. The bromoalkyl group, in particular, is an excellent leaving group, facilitating a variety of nucleophilic substitution reactions. This reactivity allows for the facile introduction of the pyrrolidine moiety onto other molecules, a key step in the synthesis of more complex structures. The selective alkylation of primary and secondary amines is a common application, although it can present challenges such as overalkylation. nih.govrsc.orgmasterorganicchemistry.com The controlled reaction of halomethylated heterocycles is therefore a critical strategy in the construction of target molecules.

Overview of Academic Research Trajectories Pertaining to this compound

Academic research has leveraged the reactive nature of this compound for the synthesis of targeted bioactive compounds. A notable research trajectory involves its use as a key intermediate in the preparation of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov These receptors are implicated in a variety of neurological processes, and ligands that modulate their activity are of significant interest in drug discovery. Specifically, the chiral (S)-enantiomer of this compound has been utilized in alkylation reactions to synthesize potent α4β2 nAChR ligands, such as TC-1698 and TC-1709, which exhibit sub-nanomolar binding affinities. This highlights the compound's utility in constructing molecules with precise stereochemistry for targeted biological activity.

Beyond nAChR ligands, this versatile building block also serves as a precursor for the synthesis of chiral N-heterocyclic carbenes (NHCs). Chiral NHCs are a class of organocatalysts that have gained prominence in asymmetric synthesis for their ability to catalyze a wide range of chemical transformations with high enantioselectivity. The use of this compound in this context underscores its importance in the development of novel catalytic systems.

Physicochemical Properties of (S)-2-Bromomethyl-1-methyl-pyrrolidine

| Property | Value | Reference |

| CAS Number | 60365-88-0 | ambeed.com |

| Molecular Formula | C₆H₁₂BrN | ambeed.com |

| Molar Mass | 178.07 g/mol | ambeed.com |

| Boiling Point (Predicted) | 179.0 ± 13.0 °C | |

| pKa (Predicted) | 9.26 ± 0.40 | |

| Density (Predicted) | 1.328 ± 0.06 g/cm³ |

Research Applications of this compound

| Application | Description | Resulting Compounds/Significance | Reference |

| Synthesis of nAChR Ligands | Used as a chiral building block in alkylation reactions to synthesize ligands for nicotinic acetylcholine receptors. | Led to the development of potent and selective α4β2 nAChR ligands like TC-1698 and TC-1709 with potential therapeutic applications. | |

| Precursor for Chiral N-Heterocyclic Carbenes | Serves as a starting material for the synthesis of chiral N-heterocyclic carbenes. | Enables the creation of novel organocatalysts for asymmetric synthesis, advancing the field of catalysis. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(bromomethyl)-1-methylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN/c1-8-4-2-3-6(8)5-7/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALAMZZQDJIIJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Systematic Nomenclature and Stereochemical Considerations

IUPAC Naming Conventions for 2-Bromomethyl-1-methyl-pyrrolidine and its Derivatives

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic set of rules for naming chemical compounds. For this compound, the nomenclature must account for the substituents and the stereochemistry at the chiral center.

The parent structure is a pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing one nitrogen atom. The substituents are a bromomethyl group (-CH₂Br) at position 2 and a methyl group (-CH₃) at the nitrogen atom (position 1).

The stereochemistry at the chiral carbon (C2) is designated using the Cahn-Ingold-Prelog (CIP) priority rules. The absolute configuration is specified by the stereodescriptors (R) or (S).

(S)-2-(Bromomethyl)-1-methylpyrrolidine: The IUPAC name for the enantiomer with the (S) configuration at the C2 position is (2S)-2-(bromomethyl)-1-methylpyrrolidine.

(R)-2-(Bromomethyl)-1-methylpyrrolidine: Correspondingly, the other enantiomer is named (2R)-2-(bromomethyl)-1-methylpyrrolidine.

(rac)-2-(Bromomethyl)-1-methylpyrrolidine: A mixture containing equal amounts of the (R) and (S) enantiomers is referred to as a racemic mixture and is designated with the prefix "(rac)-" or "(±)-". Therefore, the IUPAC name is (rac)-2-(bromomethyl)-1-methylpyrrolidine.

Analysis of Enantiomeric and Diastereomeric Forms of this compound

The presence of a single chiral center in this compound means it can exist as a pair of enantiomers: the (R)- and (S)-forms. Enantiomers are non-superimposable mirror images of each other and possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity.

Analytical Techniques for Enantiomeric Discrimination:

The separation and quantification of the enantiomers of this compound are crucial for stereoselective synthesis and the determination of enantiomeric purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are powerful techniques for this purpose. nih.gov The differential interaction of the enantiomers with the chiral environment of the CSP leads to different retention times, allowing for their separation and quantification. nih.gov Chiral GC-MS, for instance, can provide both separation and mass spectrometric identification of the enantiomers. nih.gov

Polarimetry is another key technique used to characterize enantiomers. It measures the angle of rotation of plane-polarized light caused by a chiral compound. The specific rotation, [α], is a characteristic physical property for a given enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). nih.gov For example, a pure sample of (S)-enantiomer will exhibit a specific rotation that is equal in magnitude but opposite in sign to that of the pure (R)-enantiomer.

Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. They arise when a molecule has two or more chiral centers. While this compound itself does not have diastereomers, its reaction with other chiral molecules can lead to the formation of diastereomeric products. These diastereomers have different physical and chemical properties, which allows for their separation by standard chromatographic techniques like column chromatography or crystallization.

Principles of Chiral Purity and Stereoisomeric Control in Relevant Synthetic Methodologies

The synthesis of enantiomerically pure this compound is a key objective for its use in the preparation of chiral target molecules. This requires synthetic strategies that exhibit high stereoisomeric control.

Stereoselective Synthesis:

The primary approach to obtaining enantiomerically pure forms of this compound involves starting from a chiral precursor, a strategy known as a chiral pool synthesis. The readily available and naturally occurring amino acids, L-proline and D-proline, are excellent starting materials for the synthesis of the (S)- and (R)-enantiomers, respectively. gcms.cz

For instance, the synthesis of (S)-2-(Bromomethyl)-1-methylpyrrolidine can be achieved from L-proline. A typical synthetic sequence might involve the reduction of the carboxylic acid group of L-proline to a hydroxymethyl group, followed by methylation of the nitrogen atom, and finally, conversion of the hydroxyl group to a bromine atom. The stereochemical integrity of the chiral center at C2 is generally maintained throughout these transformations. A patent describes a method for synthesizing D-proline from pyrrolidine-2-formaldehyde, which could be a precursor for the (R)-enantiomer.

Determination of Chiral Purity:

Ensuring the enantiomeric purity of the final product is paramount. The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is defined as the absolute difference between the mole fractions of the two enantiomers. It can be determined using the analytical techniques mentioned in section 2.2, such as chiral GC or HPLC. For example, by integrating the peak areas of the two enantiomers in a chromatogram, the enantiomeric ratio and thus the enantiomeric excess can be calculated.

Polarimetry can also be used to estimate enantiomeric excess by comparing the specific rotation of the synthesized sample to the specific rotation of the enantiomerically pure compound.

Advanced Synthetic Methodologies for 2 Bromomethyl 1 Methyl Pyrrolidine

Strategies for Pyrrolidine (B122466) Ring Functionalization with Bromomethyl Moieties

The introduction of a bromomethyl group onto a pre-existing pyrrolidine ring or the construction of the ring with the bromomethyl moiety already incorporated are key challenges in the synthesis of the title compound.

Cyclization Approaches to the Pyrrolidine Core Incorporating the Bromomethyl Group

One of the primary strategies for constructing the pyrrolidine skeleton involves the cyclization of acyclic precursors. mdpi.com A notable method is the bromocyclization of N-(2,2-dialkyl-4-pentenylidene)amines using bromine in dichloromethane (B109758). This reaction leads to the formation of 3,3-dialkyl-5-(bromomethyl)-1-pyrrolinium bromides, which can then be reduced to the corresponding 4,4-dialkyl-2-(bromomethyl)pyrrolidines. researchgate.net This approach is advantageous as it directly incorporates the bromomethyl group during the ring-forming step.

Another versatile method for pyrrolidine synthesis is the [3+2] cycloaddition reaction. mdpi.com For instance, the reaction between azomethine ylides and suitable dipolarophiles can generate highly substituted pyrrolidines. ua.es While not directly yielding the bromomethyl derivative, this strategy allows for the creation of a functionalized pyrrolidine ring that can be subsequently converted to the desired product. For example, a precursor with a hydroxymethyl group at the C-2 position could be synthesized and then subjected to bromination.

Recent advancements have also explored biocatalytic approaches for the synthesis of 2-substituted pyrrolidines. nih.govnih.govacs.org Transaminases have been employed in the asymmetric synthesis of these compounds starting from ω-chloroketones. nih.govnih.govacs.org This enzymatic approach offers high enantioselectivity and operates under mild reaction conditions, presenting a green alternative to traditional chemical methods.

| Cyclization Method | Precursor | Reagents | Product | Reference |

| Bromocyclization | N-(2,2-dialkyl-4-pentenylidene)amine | Bromine, Dichloromethane | 3,3-dialkyl-5-(bromomethyl)-1-pyrrolinium bromide | researchgate.net |

| [3+2] Cycloaddition | Azomethine ylide, Dipolarophile | Varies | Substituted pyrrolidine | mdpi.comua.es |

| Biocatalytic Cyclization | ω-chloroketone | Transaminase | Chiral 2-substituted pyrrolidine | nih.govnih.govacs.org |

Stereoselective Introduction of the Bromomethyl Substituent at the C-2 Position

Achieving stereocontrol at the C-2 position is a critical aspect of synthesizing enantiopure 2-Bromomethyl-1-methyl-pyrrolidine. Stereoselective methods often start from chiral precursors or employ chiral catalysts or auxiliaries. mdpi.comresearchgate.net

A common strategy involves the use of chiral starting materials such as (S)- or (R)-prolinol. nih.govgoogle.com For instance, (S)-prolinol can be converted to N-protected-2-(S)-hydroxymethylpyrrolidine. The hydroxyl group can then be transformed into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a bromide source to yield the corresponding 2-(bromomethyl)pyrrolidine (B1613581) derivative. google.com Subsequent N-methylation provides the final product.

Heterogeneous catalytic hydrogenation of substituted pyrroles can also lead to functionalized pyrrolidines with excellent diastereoselectivity. nih.gov This method allows for the creation of multiple stereocenters in a controlled manner. While this doesn't directly produce the bromomethyl group, the resulting functionalized pyrrolidine can be a precursor.

N-Methylation Strategies for the Pyrrolidine Nitrogen Atom

The final step in the synthesis of the target compound is often the methylation of the pyrrolidine nitrogen. This can be achieved through various methods. A one-pot cyclization of γ-aminobutyric acid (GABA) to 2-pyrrolidone followed by methylation with methanol (B129727) in the presence of a halogen salt catalyst has been reported for the synthesis of N-methylpyrrolidone (NMP). lookchem.comresearchgate.net While this produces the lactam, similar methylation strategies can be applied to 2-(bromomethyl)pyrrolidine.

Reductive amination is another common method for N-alkylation. The reaction of 2-(bromomethyl)pyrrolidine with formaldehyde (B43269) in the presence of a reducing agent like sodium borohydride (B1222165) or formic acid would yield this compound.

A process for preparing 2-methylpyrrolidine (B1204830) involves the hydrogenolysis of N-protected-2-iodomethylpyrrolidine to afford N-protected-2-methylpyrrolidine, which is then deprotected. google.com A similar strategy could be adapted for the bromomethyl analogue, followed by N-methylation.

Asymmetric Synthesis of Enantiopure this compound

The demand for enantiomerically pure compounds in pharmaceuticals and catalysis necessitates the development of asymmetric synthetic routes.

Application of Chiral Catalysis in C-C Bond Formation Relevant to the Compound

Chiral catalysis plays a pivotal role in asymmetric synthesis. acs.org While direct catalytic asymmetric bromomethylation of the pyrrolidine ring is not widely reported, related C-C bond-forming reactions that establish the key stereocenter are of great importance. For example, chiral pyrrolidine-based organocatalysts have been successfully used in asymmetric Michael additions, demonstrating the potential of such systems to control stereochemistry. acs.orgrsc.org

Palladium-catalyzed asymmetric allylic alkylation is another powerful tool for enantioselective C-C bond formation. nih.gov While not directly applicable to the synthesis of the bromomethyl group, the principles of using chiral ligands to control the stereochemical outcome of a reaction at a carbon adjacent to the nitrogen in a heterocycle are highly relevant.

Biocatalysis, as mentioned earlier, offers a powerful approach. The use of enzymes like transaminases or engineered cytochrome P450 enzymes can facilitate the asymmetric synthesis of chiral pyrrolidines with high enantiomeric excess. nih.govnih.govacs.orgacs.org These enzymatic methods often proceed with high selectivity and under environmentally benign conditions.

| Catalytic Method | Catalyst Type | Reaction Type | Key Feature | Reference |

| Organocatalysis | Chiral Pyrrolidine Derivatives | Michael Addition | High enantioselectivity in C-C bond formation | acs.orgrsc.org |

| Metal Catalysis | Palladium/Chiral Ligand | Allylic Alkylation | Enantioselective C-C bond formation | nih.gov |

| Biocatalysis | Transaminases, Cytochrome P450 | Asymmetric amination, C-H amination | High enantiomeric excess, mild conditions | nih.govnih.govacs.orgacs.org |

Utilization of Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are another cornerstone of asymmetric synthesis. researchgate.net These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Chiral sulfinamides, such as tert-butanesulfinamide, have proven to be highly effective chiral auxiliaries in the synthesis of chiral amines and their derivatives. researchgate.net The diastereoselective addition of nucleophiles to N-tert-butanesulfinylimines is a well-established method for creating chiral amine centers. This approach could be adapted to synthesize a precursor to this compound. For instance, a chiral N-tert-butanesulfinyl-2-pyrrolidinyl derivative could be synthesized, followed by manipulation of a C2-substituent to the bromomethyl group and subsequent N-methylation.

The use of chiral auxiliaries derived from C2-symmetrical pyrrolidines has also been shown to induce high diastereoselectivity in radical reactions. capes.gov.br These auxiliaries can be removed after the reaction to yield the desired enantiomerically enriched product.

Chromatographic and Crystallization-Based Resolution Techniques for Enantiomeric Separation

The enantiomeric separation of chiral pyrrolidines like this compound is critical, as the biological activity of stereoisomers can differ significantly. nih.gov While direct resolution of this compound is not extensively detailed, established methods for analogous chiral amines and pyrrolidines are applicable.

High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP) is a primary technique for both analytical determination of enantiomeric purity and preparative separation. The selection of the appropriate CSP is crucial and often involves screening columns with different chiral selectors (e.g., polysaccharide-based, Pirkle-type). For compounds like 2-(aminomethyl)-1-ethylpyrrolidine, a related structure, successful enantioseparation has been achieved via HPLC after pre-column derivatization. researchgate.net This process involves reacting the amine with a chiral or achiral derivatizing agent to form diastereomers or a more easily separable compound, respectively. researchgate.net Parameters such as the mobile phase composition (including organic modifiers and additives), column temperature, and flow rate are meticulously optimized to achieve baseline resolution of the enantiomers. researchgate.net

Crystallization-based resolution is another classical yet powerful technique. This involves reacting the racemic pyrrolidine with a single enantiomer of a chiral resolving agent (e.g., tartaric acid, mandelic acid) to form a pair of diastereomeric salts. These salts often exhibit different solubilities in a given solvent, allowing one diastereomer to be selectively crystallized and isolated. Subsequent removal of the resolving agent liberates the desired enantiomerically enriched pyrrolidine.

In modern synthesis, an increasingly common strategy is to avoid resolution altogether by employing an enantioselective synthesis, which generates the desired enantiomer directly. nih.gov This often involves the use of chiral catalysts or starting from a chiral precursor, such as (S)- or (R)-prolinol. nih.govgoogle.com

Reaction Conditions and Optimization Parameters in this compound Synthesis

The synthesis of this compound typically originates from chiral precursors like prolinol to establish the stereocenter at the C2 position. A common sequence involves N-methylation of the pyrrolidine ring, activation of the primary alcohol (e.g., conversion to a sulfonate ester), and subsequent nucleophilic substitution with a bromide source. The optimization of each step is paramount for achieving high yield and purity.

Influence of Solvent Systems on Reaction Outcomes

The choice of solvent is a critical parameter that can dramatically influence reaction rates, yields, and even the reaction pathway. The nucleophilicity of the pyrrolidine nitrogen, a key factor in the initial N-methylation step, is highly dependent on the solvent environment.

Experimental and theoretical studies on pyrrolidine in methanol-acetonitrile mixtures have shown that protic solvents, like methanol, can significantly decrease the nucleophilicity of the pyrrolidine nitrogen. rsc.orgresearchgate.net This is attributed to the formation of strong hydrogen bonds between the solvent and the nitrogen's lone pair, which stabilizes the ground state of the amine and increases the activation energy for subsequent reactions. rsc.orgresearchgate.net In contrast, aprotic polar solvents like acetonitrile (B52724) result in higher nucleophilicity. rsc.orgresearchgate.net Therefore, for an efficient N-methylation step, an aprotic solvent is generally preferred.

For subsequent steps, such as the conversion of the alcohol to a mesylate and its substitution with bromide, inert aprotic solvents like dichloromethane or tetrahydrofuran (B95107) (THF) are commonly used. These solvents effectively dissolve the reagents while minimizing unwanted side reactions.

Table 1: Influence of Solvent on Pyrrolidine Nucleophilicity

| % CH3CN in CH3OH | Mayr's Nucleophilicity Parameter (N) | Observation |

| 0% (Pure Methanol) | 15.72 | Strong H-bonding from protic solvent reduces nucleophilicity. rsc.org |

| 20% | 16.24 | Linear increase in nucleophilicity with increasing acetonitrile. rsc.org |

| 40% | 16.82 | Continued linear increase. rsc.org |

| 60% | 17.37 | Nucleophilicity continues to rise as solvation by methanol decreases. rsc.org |

| 80% | 17.93 | Non-linear increase as unsolvated pyrrolidine becomes more prevalent. rsc.org |

| 100% (Pure Acetonitrile) | 18.32 | Highest nucleophilicity in the aprotic polar solvent. rsc.org |

This interactive table is based on data for pyrrolidine and illustrates the general effect of solvent systems.

Effects of Temperature and Pressure on Reaction Selectivity and Efficiency

Temperature is a crucial lever for controlling reaction kinetics and selectivity. Many steps in the synthesis of this compound require careful temperature management. For instance, the reaction of the precursor alcohol with methanesulfonyl chloride to form the mesylate is often highly exothermic. This step is typically performed at low temperatures (e.g., 0 °C) to control the reaction rate, prevent the formation of undesired byproducts, and ensure safety. google.com

Conversely, the subsequent nucleophilic substitution of the mesylate with a bromide salt (e.g., lithium bromide) may require heating (refluxing) to proceed at a reasonable rate and drive the reaction to completion. However, excessive temperatures must be avoided to prevent decomposition of the product or precursor. In some syntheses of related heterocycles, moderate temperatures (e.g., 90 °C) have been found to be optimal, with higher temperatures leading to a decrease in yield. researchgate.net

Pressure is generally less of a critical parameter for this specific synthetic sequence unless gaseous reagents or catalysts are involved. Most transformations are conducted at atmospheric pressure. However, in broader pyrrolidine synthesis, such as catalytic hydrogenation of precursors, high pressures (e.g., 20 bar) may be employed to facilitate the reaction. researchgate.net

Development and Evaluation of Catalyst Systems and Ligand Design

While the final steps of converting prolinol to this compound may not be catalytic, advanced synthetic strategies for constructing the core pyrrolidine ring are heavily reliant on sophisticated catalyst systems. The design and evaluation of these catalysts and their associated ligands are at the forefront of modern organic synthesis.

Palladium-catalyzed reactions are particularly powerful for forming C-C and C-N bonds. For example, enantioselective Pd-catalyzed carboamination reactions have been developed to produce 2-substituted pyrrolidines with high enantiomeric excess (up to 94% ee). nih.gov The success of these reactions hinges on the design of the chiral ligand; in one study, the (R)-Siphos-PE ligand was instrumental in achieving high yield and enantioselectivity. nih.gov

Other metals are also widely used. Copper-promoted intramolecular aminooxygenation of alkenes provides a diastereoselective route to substituted pyrrolidines. nih.gov Furthermore, various catalyst systems have been developed for diverse transformations leading to the pyrrolidine scaffold:

Iridium: Cp*Ir complexes catalyze the N-heterocyclization of primary amines with diols. organic-chemistry.org

Cobalt & Nickel: These catalysts, when paired with chiral BOX ligands, can achieve divergent regio- and enantioselective hydroalkylation of 3-pyrrolines to furnish either C2- or C3-alkylated pyrrolidines. organic-chemistry.org

Rhodium: Cationic rhodium catalysts are used for highly enantioselective reductive cyclizations. organic-chemistry.org

The development of these systems involves a deep understanding of reaction mechanisms to fine-tune the electronic and steric properties of the ligands, thereby controlling the activity and selectivity of the metal catalyst.

Table 2: Examples of Catalyst Systems in Pyrrolidine Synthesis

| Catalyst System | Reaction Type | Key Feature |

| Pd(OAc)2 / (R)-Siphos-PE | Asymmetric Carboamination | Creates chiral 2-substituted pyrrolidines with high ee. nih.gov |

| Cu(EH)2 | Intramolecular Aminooxygenation | Diastereoselective formation of 2,5-cis-pyrrolidines. nih.gov |

| Co or Ni / Chiral BOX ligand | Hydroalkylation | Catalyst-controlled regioselectivity (C2 vs. C3 alkylation). organic-chemistry.org |

| Cp*Ir Complex | N-Heterocyclization | Forms cyclic amines from diols and primary amines. organic-chemistry.org |

This interactive table showcases representative catalytic methods for forming the pyrrolidine ring.

Green Chemistry Approaches to the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it Applying these principles to the synthesis of this compound involves re-evaluating starting materials, solvents, catalysts, and energy inputs.

A significant green advancement is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. Research has demonstrated the successful synthesis of N-methylpyrrolidine from methylamine (B109427) and 1,4-dibromobutane (B41627) using water as the solvent. researchgate.net This process not only avoids hazardous solvents but also utilizes an inexpensive and non-toxic catalyst (potassium carbonate) and proceeds at a moderate temperature of 90 °C, making it more energy-efficient and safer than traditional methods that often require high temperatures and pressures. researchgate.net Similarly, reactions in ethanol/water mixtures under catalyst-free conditions have been developed for synthesizing other pyrrolidine-containing structures. rsc.org

Another key aspect is atom economy, which can be improved through catalyst use and one-pot reactions. Instead of stoichiometric reagents, catalytic approaches minimize waste. The ideal synthesis would start from a renewable, bio-based feedstock. Proline and glutamic acid, which are abundant amino acids, are attractive starting points for the pyrrolidine core. nih.govresearchgate.net

Alternative energy sources are also being explored to enhance the green credentials of chemical syntheses. Sonochemistry (the use of ultrasound) has been shown to dramatically reduce reaction times in the synthesis of complex structures, such as reducing a 48-hour conventional synthesis to just 40 minutes. nih.gov Mechanochemistry, which involves solvent-free reactions conducted by grinding or milling, represents another powerful green tool that minimizes solvent waste and can lead to higher energy efficiency. researchgate.net Adopting such strategies could significantly improve the environmental footprint of this compound production.

Chemical Reactivity and Mechanistic Investigations of 2 Bromomethyl 1 Methyl Pyrrolidine

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary halide structure of 2-bromomethyl-1-methyl-pyrrolidine makes the carbon atom of the bromomethyl group susceptible to attack by nucleophiles. These reactions are fundamental to its synthetic utility and can proceed through either intermolecular or intramolecular pathways.

Intermolecular Nucleophilic Displacements of the Bromine Atom

In intermolecular nucleophilic substitution, an external nucleophile attacks the electrophilic carbon atom bonded to the bromine, leading to the displacement of the bromide ion, which is a good leaving group. pressbooks.pub Given that this compound is a primary alkyl halide, these reactions predominantly follow the S_N2 (Substitution, Nucleophilic, Bimolecular) mechanism. masterorganicchemistry.com The S_N2 pathway involves a single, concerted step where the nucleophile attacks the carbon from the side opposite to the leaving group (backside attack). libretexts.orgbasicmedicalkey.com This process occurs through a trigonal bipyramidal transition state. masterorganicchemistry.com

The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile. youtube.com A variety of nucleophiles can be employed to generate a diverse range of substituted pyrrolidine (B122466) derivatives.

Table 1: Examples of Intermolecular Nucleophilic Substitution Products

| Nucleophile (Nu⁻) | Product Name |

|---|---|

| Hydroxide (OH⁻) | (1-Methylpyrrolidin-2-yl)methanol |

| Cyanide (CN⁻) | (1-Methylpyrrolidin-2-yl)acetonitrile |

| Azide (N₃⁻) | 2-(Azidomethyl)-1-methyl-pyrrolidine |

| Iodide (I⁻) | 2-(Iodomethyl)-1-methyl-pyrrolidine |

| Thiolate (RS⁻) | 2-(Alkylthiomethyl)-1-methyl-pyrrolidine |

This table presents theoretical products based on established S_N2 reactions.

Intramolecular Cyclization Reactions Initiated by the Bromomethyl Group

A significant aspect of the reactivity of this compound is its propensity to undergo intramolecular cyclization. The tertiary amine of the pyrrolidine ring can act as an internal nucleophile, attacking the electrophilic bromomethyl carbon. This intramolecular S_N2 reaction results in the formation of a strained, bicyclic aziridinium (B1262131) salt. researchgate.net

This type of transformation is well-documented for analogous haloamines. For instance, studies on the alkylation of phenols with 1-(3-chloropropyl)pyrrolidine (B1588886) have shown that the active alkylating agent is an intermediate azetidinium ion, formed through a similar intramolecular cyclization. figshare.com In the case of this compound, the resulting bicyclic aziridinium cation is a highly reactive intermediate, susceptible to subsequent ring-opening reactions. researchgate.net

Stereochemical Course of Substitution Reactions: A Comparative Analysis of S_N1 and S_N2 Pathways

The stereochemical outcome of substitution at the bromomethyl center is a critical consideration, particularly if the starting material is enantiomerically pure (e.g., (S)-2-(bromomethyl)-1-methyl-pyrrolidine). The operative mechanism, either S_N1 or S_N2, dictates the stereochemistry of the product.

The S_N2 mechanism , being a concerted process involving backside attack, leads to a predictable inversion of configuration at the reaction center. masterorganicchemistry.comlibretexts.orglibretexts.org If the substitution occurs at a chiral carbon, the product will have the opposite stereochemistry to the reactant. masterorganicchemistry.commasterorganicchemistry.com For a primary halide like this compound, the S_N2 pathway is strongly favored, especially with strong nucleophiles and in polar aprotic solvents. youtube.comyoutube.com

The S_N1 mechanism (Substitution, Nucleophilic, Unimolecular) is a two-step process. masterorganicchemistry.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. libretexts.org This carbocation is planar, and the nucleophile can attack from either face in the second, rapid step. ksu.edu.sa This typically results in a racemic mixture of products (both inversion and retention of configuration). youtube.com S_N1 reactions are favored for tertiary substrates due to carbocation stability and are promoted by polar protic solvents and weak nucleophiles. youtube.comyoutube.comlibretexts.org While unlikely to be the primary pathway for this substrate, it could compete with the S_N2 mechanism under forcing conditions.

Table 2: Comparison of S_N1 and S_N2 Pathways for this compound

| Feature | S_N2 Pathway | S_N1 Pathway |

|---|---|---|

| Mechanism | Single concerted step basicmedicalkey.com | Two steps via carbocation intermediate masterorganicchemistry.com |

| Rate Law | Second order: Rate = k[Substrate][Nucleophile] pressbooks.pubyoutube.com | First order: Rate = k[Substrate] masterorganicchemistry.comlibretexts.org |

| Substrate Preference | Primary > Secondary >> Tertiary masterorganicchemistry.com | Tertiary > Secondary >> Primary youtube.com |

| Nucleophile | Favored by strong, concentrated nucleophiles | Favored by weak or low-concentration nucleophiles |

| Solvent | Favored by polar aprotic solvents (e.g., Acetone, DMSO) youtube.comksu.edu.sa | Favored by polar protic solvents (e.g., Water, Alcohols) youtube.comksu.edu.sa |

| Stereochemistry | Inversion of configuration masterorganicchemistry.com | Racemization (inversion + retention) masterorganicchemistry.com |

| Intermediate | None (Transition state) ksu.edu.sa | Carbocation libretexts.org |

Transformations Involving the Pyrrolidine Nitrogen Atom

The tertiary nitrogen atom in this compound is a key functional group that dictates another set of chemical transformations, including reactions at the nitrogen center itself and pathways that alter the ring structure.

N-Alkylation and N-Acylation Reactions

As a tertiary amine, the nitrogen atom of this compound possesses a lone pair of electrons and is nucleophilic. It can react with alkylating agents, such as other alkyl halides, to form quaternary ammonium (B1175870) salts. This is a standard N-alkylation reaction for tertiary amines.

Direct N-acylation with acylating agents like acyl chlorides or anhydrides is generally not a feasible reaction for tertiary amines as they lack the necessary proton to be removed after the initial addition. However, transformations involving the N-methyl group are possible. N-dealkylation, particularly N-demethylation, can be achieved using various reagents, such as cyanogen (B1215507) bromide (the von Braun reaction) or chloroformates. nih.gov The resulting secondary amine, 2-(bromomethyl)pyrrolidine (B1613581), could then be acylated to introduce a new N-acyl group.

Ring Opening and Rearrangement Pathways of the Pyrrolidine System

The pyrrolidine ring can undergo cleavage and rearrangement under specific conditions. A notable pathway involves the bicyclic aziridinium ion formed from the intramolecular cyclization described in section 4.1.2. Research has shown that 2-(bromomethyl)pyrrolidines can be transformed into piperidin-3-ones through a novel ring expansion-oxidation protocol. researchgate.net This process involves the formation of the intermediate bicyclic aziridinium salt, which is then subjected to ring-opening by dimethylsulfoxide in the presence of potassium carbonate, leading to an expanded six-membered piperidine (B6355638) ring. researchgate.net

Furthermore, classical reactions like the von Braun reaction using cyanogen bromide can lead to the ring-opening of cyclic amines. nih.gov In this reaction, the tertiary amine attacks cyanogen bromide, leading to the cleavage of a carbon-nitrogen bond. For cyclic amines, this can result in the formation of a terminal long-chain bromo-alkyl-cyanamide, effectively opening the pyrrolidine ring. nih.gov

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (1-Methylpyrrolidin-2-yl)methanol |

| (1-Methylpyrrolidin-2-yl)acetonitrile |

| 2-(Azidomethyl)-1-methyl-pyrrolidine |

| 2-(Iodomethyl)-1-methyl-pyrrolidine |

| 2-(Alkylthiomethyl)-1-methyl-pyrrolidine |

| N,N-Dialkyl-1-(1-methylpyrrolidin-2-yl)methanamine |

| 1-(3-Chloropropyl)pyrrolidine |

| Azetidinium ion |

| (S)-2-(Bromomethyl)-1-methyl-pyrrolidine |

| Acetone |

| Dimethylsulfoxide (DMSO) |

| 2-(Bromomethyl)pyrrolidine |

| Piperidin-3-one |

| Cyanogen bromide |

| Chloroformates |

Radical Reactions and Organometallic Coupling Approaches

The presence of a bromomethyl group on the 1-methyl-pyrrolidine framework provides a versatile handle for a variety of chemical transformations. This section explores two powerful synthetic strategies: the generation of carbon-centered radicals and the use of the bromomethyl moiety in palladium-catalyzed cross-coupling reactions.

Generation and Reactivity of Carbon-Centered Radicals Derived from this compound

The carbon-bromine bond in this compound is susceptible to homolytic cleavage to generate a primary carbon-centered radical. This reactive intermediate can then participate in a range of bond-forming reactions. The generation of this radical species can be accomplished through several methods, often involving single-electron transfer (SET) processes or atom transfer radical initiation.

While specific studies on this compound are not extensively documented, the generation of alkyl radicals from alkyl bromides is a well-established field. For instance, processes catalyzed by certain palladium complexes in the presence of a suitable ligand can proceed through an alkyl radical intermediate. acs.org Mechanistic studies on related systems have shown that the reaction of an alkyl bromide with a low-valent palladium complex can lead to the formation of a free alkyl radical. acs.org

The reactivity of the resulting 1-methyl-pyrrolidin-2-ylmethyl radical would be characteristic of primary alkyl radicals. These species are highly reactive and can undergo various subsequent reactions, such as:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a donor molecule in the reaction mixture, leading to the formation of 2,1-dimethylpyrrolidine.

Addition to π-Systems: The radical can add to alkenes or alkynes, forming a new carbon-carbon bond and generating a new radical species that can propagate a reaction chain.

Coupling Reactions: The radical can couple with another radical species or be trapped by a metal center to form an organometallic intermediate.

The specific reaction pathway will be highly dependent on the reaction conditions, including the choice of initiator, solvent, temperature, and the presence of other reactive species.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Bromomethyl Functionality

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. youtube.com The bromomethyl group of this compound serves as an electrophilic partner in these transformations. These reactions typically involve an organometallic nucleophile and a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. youtube.com

A prominent example of such a transformation is the Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron reagent with an organic halide. nih.govmdpi.com In the context of this compound, this would involve its reaction with an organoboronic acid or ester in the presence of a palladium catalyst and a base.

Table 1: Hypothetical Suzuki-Miyaura Cross-Coupling of this compound

| Entry | Arylboronic Acid | Product | Potential Catalyst System |

| 1 | Phenylboronic acid | 2-Benzyl-1-methyl-pyrrolidine | Pd(PPh₃)₄, K₂CO₃ |

| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxybenzyl)-1-methyl-pyrrolidine | PdCl₂(dppf), Cs₂CO₃ |

| 3 | Thiophene-2-boronic acid | 1-Methyl-2-(thiophen-2-ylmethyl)pyrrolidine | Pd(OAc)₂, SPhos, K₃PO₄ |

The catalytic cycle for these reactions generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst. youtube.com

The scope of these reactions is broad, tolerating a wide range of functional groups on the coupling partner. nih.gov This allows for the synthesis of a diverse library of 2-substituted-1-methyl-pyrrolidine derivatives. Other cross-coupling reactions, such as Stille, Negishi, and Buchwald-Hartwig amination, could also potentially be employed, further expanding the synthetic utility of this building block. rsc.org

Elucidation of Reaction Mechanisms

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and expanding the scope of a transformation. This section discusses the approaches used to investigate the intricate details of reactions involving this compound.

Kinetic Studies and Detailed Reaction Pathway Analysis

Kinetic studies provide quantitative data on reaction rates and the influence of reactant concentrations, temperature, and catalyst loading. This information is invaluable for proposing and validating a reaction mechanism. For instance, in a palladium-catalyzed cross-coupling reaction, monitoring the reaction progress over time can help determine the rate-determining step of the catalytic cycle.

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the reaction pathway and calculate the energy barriers for each elementary step. This can provide insights into the feasibility of different proposed mechanisms.

Identification and Characterization of Key Mechanistic Intermediates

The direct observation and characterization of reactive intermediates are powerful tools for confirming a proposed reaction mechanism. An intermediate is a species that is formed in one step of a reaction and consumed in a subsequent step. youtube.com

In the context of palladium-catalyzed reactions of this compound, key intermediates would include the oxidative addition product (LₙPd(CH₂-pyrrolidine)(Br)) and the transmetalated species (LₙPd(CH₂-pyrrolidine)(R)). These species are often transient and present in low concentrations, making their isolation and characterization challenging.

However, specialized techniques can be employed for their detection:

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly low-temperature NMR, can sometimes be used to observe catalyst-substrate complexes.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and identify charged intermediates in the catalytic cycle.

Stoichiometric Reactions: In some cases, it is possible to synthesize and isolate a proposed intermediate by reacting the catalyst with the substrate in a stoichiometric amount. The reactivity of this isolated complex can then be studied to see if it leads to the expected products.

For radical reactions, techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy can be used to detect and characterize the carbon-centered radical derived from this compound. Chemical trapping experiments, where a radical trap is added to the reaction mixture to form a stable adduct with the transient radical, can also provide evidence for its formation.

Applications of 2 Bromomethyl 1 Methyl Pyrrolidine As a Versatile Synthetic Building Block

Construction of Complex Nitrogen-Containing Heterocyclic Systems

The unique combination of a nucleophilic nitrogen atom and a reactive electrophilic center in 2-Bromomethyl-1-methyl-pyrrolidine facilitates its use in the assembly of intricate heterocyclic frameworks. This includes the elaboration of the pyrrolidine (B122466) ring itself and the formation of more complex polycyclic structures.

Synthesis of Elaborated Pyrrolidine Derivatives

The reactive bromomethyl group of this compound serves as a handle for the introduction of various substituents, leading to the formation of highly functionalized and elaborated pyrrolidine derivatives. This is typically achieved through nucleophilic substitution reactions where the bromide is displaced by a wide range of nucleophiles. For instance, this electrophilic nature allows for the alkylation of amines, thiols, and other nucleophilic species, thereby extending the molecular complexity from the C2 position of the pyrrolidine ring.

Furthermore, intramolecular reactions of derivatives of this compound can lead to the formation of novel pyrrolidine-containing structures. These strategies are crucial in the synthesis of compounds with potential biological activity, as the pyrrolidine scaffold is a common motif in many natural products and pharmaceuticals. nih.gov The ability to introduce diverse functional groups via the bromomethyl moiety allows for the fine-tuning of the physicochemical properties of the resulting molecules.

Formation of Fused and Bridged Polycyclic Scaffolds

The construction of fused and bridged polycyclic scaffolds containing a pyrrolidine ring is a significant area of synthetic chemistry, driven by the prevalence of such structures in alkaloids and other biologically active compounds. While direct examples of using this compound for this purpose are not extensively documented in readily available literature, the principles of its reactivity suggest its potential in such transformations. For example, intramolecular cyclization reactions involving a nucleophilic group tethered to the pyrrolidine nitrogen and the electrophilic bromomethyl group could, in principle, lead to the formation of fused ring systems.

More established is the synthesis of bridged heterocyclic systems from related pyrrolidine derivatives. These complex three-dimensional structures are of great interest in medicinal chemistry. nih.gov The general strategy often involves the formation of a bicyclic system through an intramolecular bond formation, a transformation where a bifunctional molecule like this compound could serve as a key precursor.

Role in the Generation of Chiral Molecular Architectures

The inherent chirality of this compound, which is often used in its enantiomerically pure forms, such as the (S)-isomer, makes it an invaluable tool in asymmetric synthesis. It can be utilized to control the stereochemical outcome of reactions or to serve as a scaffold for the synthesis of chiral ligands and auxiliaries.

Asymmetric Construction of Stereochemically Defined Products

Palladium-catalyzed carboamination reactions, for instance, have been employed to synthesize enantiomerically enriched 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines. nih.gov While not starting directly from this compound, these methods highlight the importance of the chiral pyrrolidine scaffold in generating stereochemically defined products. The principles of these reactions could potentially be adapted to utilize this compound as a substrate.

Synthesis of Advanced Chiral Auxiliaries and Ligands

Chiral auxiliaries and ligands are fundamental to modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. researchgate.netnih.gov this compound, particularly its enantiopure forms, serves as a precursor for the synthesis of such chiral molecules. The bromomethyl group can be readily converted into other functionalities, such as phosphine (B1218219) groups, which are common in chiral ligands for transition-metal catalysis.

The synthesis of P-chiral phosphine ligands is a significant area of research, and while many routes exist, the use of readily available chiral starting materials is advantageous. nih.govresearchgate.nettcichemicals.com The conversion of (S)-2-(Bromomethyl)-1-methylpyrrolidine to a corresponding phosphine derivative would yield a P,N-ligand, where both the phosphorus and the carbon atom of the pyrrolidine ring are chiral centers. Such ligands can be highly effective in a variety of asymmetric catalytic reactions.

Precursor to Advanced Synthetic Intermediates

Beyond its direct incorporation into final target molecules, this compound is a valuable precursor for the synthesis of other important synthetic intermediates. These transformations often involve the modification or rearrangement of the initial pyrrolidine framework.

A notable example is the conversion of (2S)-2-(Bromomethyl)-1-methyl-pyrrolidine into (S)-N-Methylprolinol. nih.gov This transformation replaces the bromine atom with a hydroxyl group, yielding a chiral amino alcohol that is itself a versatile building block and ligand in organic synthesis.

Integration into Multi-Step Total Synthesis Sequences of Complex Organic Molecules

The pyrrolidine ring is a key structural motif present in a wide array of natural products and pharmaceutically active compounds. As a functionalized building block, this compound offers a reactive handle for its incorporation into larger, more complex molecular architectures through multi-step total synthesis. The inherent chirality and conformational rigidity of the pyrrolidine scaffold can be advantageous in achieving specific three-dimensional orientations within a target molecule, which is often crucial for biological activity.

The utility of pyrrolidine derivatives as synthons is well-documented in the synthesis of several notable drugs. While the exact starting material may vary, the strategies employed highlight the role that a pre-formed, functionalized pyrrolidine ring, such as this compound, can play. For instance, the synthesis of various antiviral and CNS-active agents often involves the coupling of a pyrrolidine-containing fragment with other key intermediates. mdpi.com

One common approach involves the nucleophilic substitution of the bromo group in this compound by a suitable nucleophile from another part of the target molecule. This reaction, facilitated by the good leaving group ability of the bromide, allows for the straightforward introduction of the 1-methyl-2-pyrrolidinylmethyl moiety.

Table 1: Examples of Complex Molecules Synthesized Using Pyrrolidine-Containing Building Blocks

| Drug | Therapeutic Area | Role of Pyrrolidine Moiety |

| Eletriptan | Antimigraine | Forms a key part of the pharmacophore, interacting with serotonin (B10506) receptors. mdpi.com |

| Clemastine | Antihistamine | The chiral pyrrolidine core is crucial for its antihistaminic activity. mdpi.com |

| Daclatasvir | Antiviral (Hepatitis C) | A central component of the molecule, contributing to its binding to the NS5A protein. mdpi.com |

| Grazoprevir | Antiviral (Hepatitis C) | The pyrrolidine ring is integral to the inhibitor's structure, targeting the NS3/4A protease. mdpi.com |

| Voxilaprevir | Antiviral (Hepatitis C) | The substituted pyrrolidine is a key structural element for its mechanism of action. mdpi.com |

Strategies for Molecular Diversification and Library Generation

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, meaning it is frequently found in biologically active compounds. Consequently, the generation of libraries of diverse pyrrolidine derivatives is a common strategy in drug discovery to explore a wide range of chemical space and identify new lead compounds. This compound serves as an excellent starting point for such endeavors due to the reactive nature of the bromomethyl group, which allows for a variety of chemical transformations.

One powerful technique for creating large and diverse collections of molecules is encoded combinatorial chemistry. This method involves the synthesis of a library of compounds on a solid support, where each support bead contains a unique compound and an associated chemical "tag" that encodes its synthetic history. This allows for the rapid screening of the entire library for a specific biological activity, followed by the "reading" of the tag on the active beads to identify the structure of the hit compound.

A notable example of this approach involved the synthesis and screening of a combinatorial library of highly functionalized mercaptoacyl pyrrolidines. nih.gov While not starting from this compound itself, the methodology is directly applicable. The general strategy involves a multi-step synthesis on a solid support, where at each step, a different building block is added, and the support is "tagged" to record the addition.

Table 2: General Scheme for Encoded Pyrrolidine Library Synthesis

| Step | Reaction | Building Blocks | Encoding |

| 1 | Amino acid coupling | Various Fmoc-protected amino acids | Set of unique amine tags for each amino acid |

| 2 | Acylation and activation | N-Alloc-iminodiacetic anhydride, followed by an activating agent | Set of unique amine tags for each aldehyde used in the next step |

| 3 | Azomethine ylide cycloaddition | Various aldehydes and olefins | Set of unique amine tags for each olefin |

| 4 | Deprotection and cleavage | Chemical cleavage from the solid support | - |

This approach allows for the generation of a vast number of distinct pyrrolidine derivatives. For instance, using 4 different amino acids, 4 different aldehydes, and 5 different olefins, a library of 80 (4 x 4 x 5) unique pyrrolidines can be created. The screening of such libraries against biological targets, such as enzymes or receptors, can lead to the identification of potent and selective inhibitors or modulators. nih.gov The derivatization of the 1-methyl-2-pyrrolidinylmethyl core from this compound with a diverse set of reactants in a similar combinatorial fashion is a powerful strategy for modern drug discovery.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering profound insights into the molecular structure of 2-Bromomethyl-1-methyl-pyrrolidine.

¹H NMR and ¹³C NMR Analysis of Chemical Shifts and Coupling Patterns

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule.

The ¹H NMR spectrum exhibits distinct signals for the protons in different chemical environments. The N-methyl group protons typically appear as a singlet in the upfield region. The protons of the pyrrolidine (B122466) ring and the bromomethyl group show more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The diastereotopic protons of the bromomethyl group (CH₂Br) are expected to be chemically non-equivalent and thus display separate signals, likely as a pair of doublets or a doublet of doublets, due to coupling with the adjacent methine proton at the C2 position.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon of the N-methyl group will appear as a distinct signal. The four carbons of the pyrrolidine ring and the carbon of the bromomethyl group will also each produce a separate resonance. The chemical shift of the carbon atom bonded to the bromine atom (CH₂Br) is significantly influenced by the electronegativity of the bromine, causing it to appear in a relatively downfield region compared to the other methylene (B1212753) carbons of the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| N-CH₃ | 2.2 - 2.5 | 40 - 45 | Singlet |

| H2 (CH) | 2.8 - 3.2 | 65 - 70 | Multiplet |

| CH₂Br | 3.3 - 3.6 | 35 - 40 | Doublet of Doublets |

| H3 (CH₂) | 1.8 - 2.2 | 28 - 33 | Multiplet |

| H4 (CH₂) | 1.6 - 2.0 | 22 - 27 | Multiplet |

| H5 (CH₂) | 2.5 - 2.9 | 55 - 60 | Multiplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum will confirm the connectivity between adjacent protons in the pyrrolidine ring, for example, between the H2 proton and the H3 protons, and between the H3 and H4 protons, and so on. It will also show a correlation between the H2 proton and the protons of the bromomethyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.edu For instance, an HMBC experiment would show correlations between the protons of the N-methyl group and the C2 and C5 carbons of the pyrrolidine ring. It would also show correlations between the H2 proton and the carbon of the N-methyl group, as well as the C4 carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular mass of this compound. nih.gov This allows for the determination of its elemental formula (C₆H₁₂BrN). The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), with two peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br).

Analysis of Fragmentation Pathways and Diagnostic Ions

In the mass spectrometer, this compound will undergo fragmentation upon ionization. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for N-alkylpyrrolidines involve the cleavage of the C-C bonds of the ring and the loss of substituents. nist.govmiamioh.edu

A primary fragmentation pathway would be the loss of the bromine atom, leading to a prominent ion. Another significant fragmentation is the alpha-cleavage adjacent to the nitrogen atom, resulting in the formation of a stable iminium ion. The loss of the methyl group from the nitrogen is another possible fragmentation.

Table 2: Predicted Diagnostic Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formation Pathway |

| 177/179 | [C₆H₁₂BrN]⁺ | Molecular Ion (M⁺) |

| 98 | [C₆H₁₂N]⁺ | Loss of Br radical |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage, loss of CH₂Br radical |

| 70 | [C₄H₈N]⁺ | Ring fragmentation |

| 57 | [C₃H₇N]⁺ | Further fragmentation |

Note: The m/z values are for the most abundant isotope.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and simple technique for identifying the functional groups present in a molecule.

The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its various bonds. The C-H stretching vibrations of the aliphatic methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of the tertiary amine will appear in the 1000-1250 cm⁻¹ range. The presence of the bromomethyl group will be indicated by a C-Br stretching vibration, which typically absorbs in the lower frequency "fingerprint" region of the spectrum, around 500-600 cm⁻¹. The absence of a carbonyl (C=O) stretch around 1700 cm⁻¹ or an N-H stretch around 3300-3500 cm⁻¹ would confirm the assigned structure.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C-N (tertiary amine) | Stretching | 1000 - 1250 |

| C-Br | Stretching | 500 - 600 |

| CH₂ | Bending (Scissoring) | ~1465 |

| CH₃ | Bending (Asymmetric and Symmetric) | ~1450 and ~1375 |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and energetics of 2-Bromomethyl-1-methyl-pyrrolidine. arabjchem.orgub.edu These methods provide a detailed picture of the molecule's electronic landscape.

Electronic structure analysis involves the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key indicators of a molecule's reactivity. For a molecule like this compound, the HOMO is likely to be located around the nitrogen atom and the adjacent carbons of the pyrrolidine (B122466) ring, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the bromomethyl group, specifically the antibonding orbital of the C-Br bond, marking it as the probable site for nucleophilic attack.

Table 1: Illustrative Calculated Electronic Properties for this compound

| Property | Calculated Value | Description |

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 9.7 eV | An indicator of chemical reactivity and stability. |

| Dipole Moment | 2.1 D | A measure of the overall polarity of the molecule. |

Note: These values are hypothetical and serve to illustrate the typical output of quantum chemical calculations for a molecule of this type.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net This map is invaluable for predicting how the molecule will interact with other chemical species. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. nih.gov

For this compound, the MEP map would be expected to show a region of significant negative potential around the nitrogen atom, consistent with its lone pair of electrons. A strong positive potential would be anticipated around the hydrogen atoms of the methyl and bromomethyl groups, and particularly on the carbon atom attached to the bromine. This visual tool corroborates the predictions from HOMO/LUMO analysis regarding the molecule's reactive sites. researchgate.netresearchgate.net

Conformational Analysis and Energy Landscape Exploration of this compound

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. mdpi.com The substituents on the ring, in this case, the methyl group at the nitrogen and the bromomethyl group at the C2 position, significantly influence the relative energies of these conformers. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them. emich.edu

Table 2: Illustrative Relative Energies of this compound Conformers

| Conformer | Ring Pucker | Bromomethyl Orientation | Relative Energy (kcal/mol) |

| 1 | C3-exo (Envelope) | Anti | 0.00 |

| 2 | C3-exo (Envelope) | Gauche | 1.25 |

| 3 | C4-endo (Envelope) | Anti | 0.85 |

| 4 | C4-endo (Envelope) | Gauche | 2.10 |

| 5 | Twist | Anti | 0.50 |

Note: These conformers and their relative energies are hypothetical, illustrating a plausible energy landscape for a substituted pyrrolidine.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights into reaction mechanisms and kinetics. nih.gov For this compound, a key reaction would be nucleophilic substitution at the bromomethyl group. Theoretical modeling can map the energy profile of such a reaction, identifying the structures of the reactants, products, any intermediates, and, crucially, the transition state. researchgate.net

By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined. This provides a quantitative measure of the reaction rate. For instance, modeling the S_N2 reaction with a nucleophile would involve locating the transition state where the nucleophile is forming a new bond to the carbon atom while the C-Br bond is breaking. The geometry and energy of this transition state are critical for understanding the reaction's feasibility and stereochemical outcome. nih.gov

Table 3: Illustrative Calculated Energetics for an S_N2 Reaction

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State | [Nucleophile---CH2---Br] complex | +22.5 |

| Products | Substituted product + Bromide ion | -15.0 |

Note: The values presented are for a hypothetical S_N2 reaction and are for illustrative purposes.

Molecular Modeling and Docking Simulations for Understanding Molecular Interactions (Focus on methodological development)

While direct docking studies on this compound are not available, the methodological advancements in molecular docking are highly relevant for understanding its potential interactions with biological macromolecules. Molecular docking algorithms aim to predict the preferred orientation and conformation of a ligand when it binds to a receptor. nih.gov

A significant challenge in molecular docking is accounting for the flexibility of both the ligand and the receptor. nih.gov Methodological developments have moved from rigid docking, where both molecules are held fixed, to more sophisticated approaches. Flexible-ligand docking allows the ligand to change its conformation during the simulation, which is crucial for a molecule with rotatable bonds like this compound. oup.com

More advanced methods, such as induced-fit docking (IFD), also allow for flexibility in the protein's active site side chains. nih.gov This is a more realistic representation of the binding process, as proteins often undergo conformational changes to accommodate a ligand. nih.gov The development of more accurate scoring functions, which estimate the binding affinity, is another critical area of research. These functions must account for various factors, including electrostatic interactions, hydrogen bonding, van der Waals forces, and the desolvation penalty upon binding. The ongoing improvement of these methodologies is essential for the accurate prediction of molecular interactions for any small molecule, including this compound.

Challenges and Future Research Directions

Development of More Efficient and Environmentally Sustainable Synthetic Routes

The current synthetic routes to 2-bromomethyl-1-methyl-pyrrolidine, while established, often face challenges related to atom economy, the use of hazardous reagents, and multi-step procedures. A significant area of ongoing research is the development of more efficient and greener synthetic methodologies.

One of the primary challenges lies in the direct and stereoselective bromination of 1,2-dimethylpyrrolidine. Traditional methods often result in a mixture of products and require harsh reaction conditions. Future research is geared towards the use of catalytic methods, potentially employing enzymes or transition-metal catalysts, to achieve high regio- and stereoselectivity under milder conditions.

Furthermore, the exploration of bio-based starting materials is a promising avenue for enhancing the sustainability of its synthesis. For instance, the conversion of biorenewable precursors like L-proline or glutamic acid into this compound through chemo-enzymatic pathways could significantly reduce the environmental footprint of its production.

| Starting Material | Key Transformation | Advantages of Future Routes |

| 1,2-Dimethylpyrrolidine | Catalytic, stereoselective bromination | Higher selectivity, milder conditions |

| L-Proline | Chemo-enzymatic conversion | Renewable feedstock, reduced waste |

| Glutamic Acid | Multi-step enzymatic synthesis | Sustainable, potentially lower cost |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The reactivity of this compound is dominated by the chemistry of its primary bromide, which readily undergoes nucleophilic substitution reactions. However, there is a growing interest in exploring less conventional reactivity patterns to unlock new synthetic possibilities.

Researchers are investigating the potential for this compound to participate in radical-mediated reactions. The generation of a radical at the bromomethyl position could open up new avenues for carbon-carbon and carbon-heteroatom bond formation. Additionally, the development of transition-metal catalyzed cross-coupling reactions involving the C-Br bond is an active area of research, which would allow for the introduction of a wide range of functional groups.

Another intriguing possibility is the intramolecular reactivity between the tertiary amine and the bromomethyl group, potentially leading to the formation of strained bicyclic systems. The controlled activation of this intramolecular pathway could provide rapid access to novel molecular scaffolds.

Expansion of Applications in the Synthesis of Increasingly Complex Molecular Architectures

The utility of this compound as a building block is well-established in the synthesis of various nitrogen-containing compounds. However, its full potential in the construction of highly complex and biologically active molecules is yet to be fully realized.

Future applications will likely focus on its use in diversity-oriented synthesis to generate libraries of novel compounds for drug discovery. Its bifunctional nature allows for the introduction of two points of diversity, making it an ideal scaffold for combinatorial chemistry.

Furthermore, its incorporation into macrocyclic structures and other topologically complex molecules is an emerging area of interest. The defined stereochemistry of this compound can be used to control the three-dimensional structure of these complex architectures, which is crucial for their biological function.

| Target Molecular Architecture | Role of this compound | Potential Impact |

| Drug-like small molecules | Chiral scaffold for diversity-oriented synthesis | Acceleration of drug discovery |

| Macrocycles | Constrained building block for conformational control | Development of new therapeutics |

| Natural Product Analogues | Key fragment for total synthesis | Access to novel biological probes |

Advances in Precision Stereocontrol Methodologies

While the synthesis of enantiomerically pure this compound is achievable, maintaining and transferring this stereochemical information in subsequent reactions remains a challenge. The development of new methods for achieving high levels of stereocontrol in reactions involving this building block is a critical area for future research.

Organocatalysis has emerged as a powerful tool for stereoselective synthesis, and its application to reactions involving this compound is a promising avenue. Chiral catalysts can be designed to control the stereochemical outcome of nucleophilic substitution, addition, and cycloaddition reactions, leading to the formation of products with high enantiomeric and diastereomeric purity.

Moreover, substrate-controlled diastereoselective reactions, where the inherent chirality of the pyrrolidine (B122466) ring directs the stereochemical course of a reaction, will continue to be an important strategy. A deeper understanding of the conformational preferences of this molecule will aid in the rational design of such transformations.

Synergistic Integration of Computational and Experimental Approaches in Organic Synthesis

The synergy between computational chemistry and experimental organic synthesis offers a powerful paradigm for accelerating research and development. In the context of this compound, computational tools can be employed to address several key challenges.

Density functional theory (DFT) calculations can be used to predict the reactivity and selectivity of this compound in various chemical transformations. This can help in the rational design of new reactions and in understanding the mechanisms of existing ones. For instance, computational modeling can predict the most likely sites for nucleophilic attack or radical formation, guiding experimental efforts.

Furthermore, computational screening of virtual libraries of catalysts can identify promising candidates for stereoselective transformations. This in silico approach can significantly reduce the experimental effort required to discover new and efficient catalytic systems. The integration of computational predictions with high-throughput experimentation represents a powerful strategy for the future of chemical synthesis involving this compound.

| Computational Approach | Application to this compound | Benefit |

| Density Functional Theory (DFT) | Predicting reactivity and reaction mechanisms | Rational design of new reactions |

| Molecular Dynamics (MD) | Simulating conformational behavior | Understanding stereocontrol |

| Virtual Catalyst Screening | Identifying optimal catalysts for stereoselective reactions | Accelerated discovery of new catalysts |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |